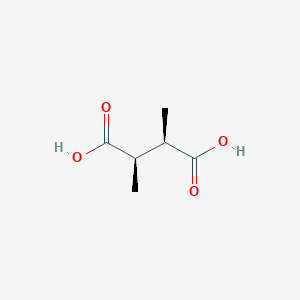

(2R,3R)-2,3-dimethylbutanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,3R)-2,3-dimethylbutanedioic acid, also known as (2R,3R)-2,3-dimethylsuccinic acid, is a chiral compound with the molecular formula C6H10O4. This compound is characterized by its two chiral centers, which give it specific stereochemical properties. It is a derivative of succinic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-dimethylbutanedioic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of dimethyl maleate using chiral catalysts. This method ensures the selective formation of the (2R,3R) isomer. Another method involves the use of microbial fermentation, where specific strains of bacteria are engineered to produce the desired stereoisomer.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of biocatalysts and optimized fermentation conditions. The fermentation process typically requires precise control of temperature, pH, and nutrient supply to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | LiAlH₄ | Anhydrous ether, 0–25°C | (2R,3R)-2,3-dimethylbutane-1,4-diol |

| Partial Reduction | NaBH₄/I₂ | THF, reflux | Partially reduced hydroxyl derivatives |

-

Mechanism : Reduction with LiAlH₄ converts carboxylic acids to primary alcohols via intermediate alkoxide formation. The stereochemistry at C2 and C3 remains intact due to the absence of chiral center disruption.

Esterification and Lactonization

The dual carboxylic acid groups enable esterification and intramolecular cyclization:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Diester Formation | Methanol/H₂SO₄ | Reflux, 6–8 hours | Dimethyl (2R,3R)-2,3-dimethylbutanedioate |

| Lactonization | DCC/DMAP | Dry DCM, room temperature | (3R,4R)-3,4-dimethyltetrahydrofuran-2-one |

-

Key Insight : Yamaguchi lactonization (via γ-hydroxy acid activation) is sterically hindered by the methyl groups, favoring smaller rings like tetrahydrofuran derivatives .

Decarboxylation and Thermal Decomposition

Decarboxylation occurs under high-temperature or basic conditions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Thermal Decarboxylation | 200–250°C, vacuum | (2R,3R)-2,3-dimethylbut-2-enoic acid |

| Base-Mediated | NaOH, 150°C | 2,3-dimethylbutane + CO₂ |

-

Mechanism : Loss of CO₂ proceeds via a six-membered cyclic transition state, retaining stereochemistry.

Salt Formation and Acid Derivatives

Reactions with bases or halogenating agents yield salts or reactive intermediates:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Disodium Salt | NaOH | Aqueous ethanol | Disodium (2R,3R)-2,3-dimethylbutanedioate |

| Acid Chloride | SOCl₂ | Reflux, 4 hours | (2R,3R)-2,3-dimethylbutanedioyl dichloride |

-

Applications : Acid chlorides serve as intermediates for amide or anhydride synthesis.

Stereochemical Influence on Reactivity

The (2R,3R) configuration imparts unique reactivity:

-

Lactonization Selectivity : Preferential formation of five-membered lactones over larger rings due to methyl group steric effects.

-

Enzyme Interactions : Stereospecific binding in biochemical pathways (e.g., chiral recognition in dehydrogenase enzymes) .

Comparative Reactivity with Isomers

| Isomer | Reactivity with LiAlH₄ | Lactonization Efficiency |

|---|---|---|

| (2R,3R)-dimethylbutanedioic acid | Moderate | High (favors 5-membered ring) |

| meso-2,3-dimethylbutanedioic acid | High | Low (steric clashes) |

Scientific Research Applications

Pharmaceutical Applications

Dimethylsuccinic acid serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its applications include:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is used in the synthesis of various APIs due to its ability to participate in diverse chemical reactions. For instance, it can be used to synthesize succinimide derivatives which are important in treating epilepsy and other neurological disorders.

- Chiral Resolution : The compound can be utilized in the resolution of enantiomers through methods such as diastereomeric salt formation. This is particularly valuable in the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry .

Material Science

In materials science, (2R,3R)-2,3-dimethylbutanedioic acid finds applications in:

- Polymer Production : It is employed in the synthesis of polyesters and polyamides. These materials are crucial for producing biodegradable plastics and fibers that have a lower environmental impact compared to conventional polymers.

- Additives : The compound acts as a plasticizer and stabilizer in various formulations, enhancing the mechanical properties and thermal stability of materials .

Environmental Chemistry

The compound has significant implications in environmental chemistry:

- Biodegradation Studies : Research indicates that dimethylsuccinic acid can serve as a model compound for studying the biodegradation pathways of dicarboxylic acids in microbial processes. This is essential for understanding how pollutants can be broken down in natural environments.

- Soil Remediation : Its properties can be harnessed for soil remediation strategies where organic acids are used to enhance the solubility of heavy metals, facilitating their removal from contaminated sites .

Case Study 1: Synthesis of Succinimide Derivatives

A study demonstrated the use of this compound in synthesizing succinimide derivatives. These derivatives were tested for anticonvulsant activity, showcasing the potential therapeutic benefits of compounds derived from dimethylsuccinic acid.

Case Study 2: Biodegradation Pathways

Research conducted on microbial degradation pathways highlighted how this compound is metabolized by specific bacterial strains. This study provided insights into developing bioremediation techniques for environments contaminated with similar organic compounds.

Mechanism of Action

The mechanism by which (2R,3R)-2,3-dimethylbutanedioic acid exerts its effects depends on its specific application. In enzymatic reactions, the compound interacts with active sites of enzymes, leading to stereospecific transformations. In drug development, it may act as a chiral ligand, binding to specific molecular targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

(2S,3S)-2,3-dimethylbutanedioic acid: The enantiomer of (2R,3R)-2,3-dimethylbutanedioic acid, with similar chemical properties but different biological activities.

Succinic acid: The parent compound, lacking the methyl groups, used in various industrial applications.

Tartaric acid: Another chiral dicarboxylic acid with different stereochemical properties and applications.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical processes.

Biological Activity

(2R,3R)-2,3-dimethylbutanedioic acid, also known as (2R,3R)-2,3-dimethylsuccinic acid, is a chiral compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H10O4

- Molecular Weight : 174.14 g/mol

- Structure : The compound features a butanedioic acid backbone with two methyl groups at the second and third carbon positions.

The presence of these substituents imparts unique properties that differentiate it from its non-substituted analogs. The compound contains two carboxylic acid functional groups, contributing to its acidity and reactivity in various chemical reactions .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Chiral Synthesis : The importance of chirality is highlighted in the synthesis processes, which often involve multi-step reactions to ensure the desired stereochemistry .

- Reactions with Amines and Alcohols : The compound can react with amines or alcohols to form amides or esters, respectively, showcasing its versatility as a building block in organic synthesis .

Case Study 1: Aldehyde Reductase Binding Affinity

A study evaluated the binding affinity of (2R,3R)-dimethylsuccinic acid to aldehyde reductase from pig liver. Results indicated that this compound binds more tightly compared to its meso and (2S,3S) counterparts. This finding suggests that (2R,3R)-dimethylsuccinic acid may influence enzyme activity related to metabolic processes .

Case Study 2: Inhibition of NF-κB Pathway

Research has focused on compounds structurally similar to this compound for their ability to inhibit the NF-κB pathway—a key mediator of inflammation. Such inhibition is crucial for developing anti-inflammatory drugs . Although direct studies on this compound are sparse, its structural relatives show promise in this area.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2S,3S)-2,3-dimethylbutanedioic acid | C6H10O4 | Enantiomer with opposite stereochemistry |

| 2-Methylsuccinic acid | C5H8O4 | One less methyl group; simpler structure |

| Maleic acid | C4H4O4 | Unsaturated dicarboxylic acid |

The uniqueness of this compound lies in its specific stereochemistry and substitution pattern that influences its reactivity and potential biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2R,3R)-2,3-dimethylbutanedioic acid while maintaining stereochemical integrity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or enzymes to ensure the desired (2R,3R) configuration. Protecting groups (e.g., esters) may prevent racemization during reactions. Post-synthesis characterization via 1H and 13C NMR can confirm stereochemistry by analyzing coupling constants and diastereotopic protons. X-ray crystallography is definitive for absolute configuration confirmation .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : Optical rotation measurements compare observed values to literature data. Chiral HPLC or capillary electrophoresis separates enantiomers using chiral stationary phases. Circular dichroism (CD) spectroscopy identifies Cotton effects specific to the (2R,3R) configuration. Cross-validation with computational models (e.g., DFT) enhances reliability .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound synthesized via different catalytic systems?

- Methodological Answer : Discrepancies often arise from analytical method variability. Standardize ee quantification using chiral HPLC with a calibrated column and internal standards. Replicate reactions under identical conditions (temperature, solvent purity) to isolate catalyst performance. Statistical analysis (e.g., ANOVA) identifies systematic errors. Cross-lab validation reduces bias .

Q. What experimental strategies differentiate between the meso form and the (2R,3R) diastereomer of dimethylbutanedioic acid derivatives?

- Methodological Answer : Meso compounds (e.g., (2R,3S)-dimethylbutanedioic acid) are achiral due to an internal plane of symmetry. Techniques include:

- NOE NMR : Detects spatial proximity of methyl groups in the (2R,3R) isomer.

- X-ray crystallography : Resolves absolute configuration unambiguously.

- Polarimetry : Meso forms exhibit no optical activity, while (2R,3R) isomers show distinct rotation .

Q. How can computational modeling guide the design of stereoselective reactions for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict enantioselectivity. Molecular docking simulations optimize enzyme-substrate interactions in biocatalytic routes (e.g., using ketoreductases). Machine learning models trained on reaction databases identify optimal catalysts and conditions .

Q. What are the challenges in quantifying trace impurities in this compound samples, and how are they addressed?

- Methodological Answer : Impurities (e.g., diastereomers or oxidation byproducts) require high-resolution LC-MS or GC-MS with selective ion monitoring. Isotopic labeling (e.g., 13C-tagged substrates) traces reaction pathways. Standard addition methods improve quantification accuracy in complex matrices .

Q. Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to elucidate the racemization pathways of this compound under varying pH conditions?

- Methodological Answer : Use stopped-flow NMR or UV-Vis spectroscopy to monitor real-time racemization. pH-dependent rate constants are derived from Eyring plots. Control experiments with deuterated solvents (e.g., D2O) assess proton exchange mechanisms. Data fitting to first-order kinetics models identifies dominant pathways .

Q. What statistical approaches validate the reproducibility of stereochemical assignments in multi-laboratory studies?

- Methodological Answer : Interlaboratory comparisons using blinded samples and standardized protocols (e.g., ICH guidelines). Cohen’s kappa coefficient measures agreement in stereochemical assignments. Meta-analysis aggregates data to identify outliers and systemic errors .

Q. Critical Analysis of Contradictory Data

Q. Why might X-ray crystallography and NMR-based NOE analyses yield conflicting stereochemical assignments for this compound derivatives?

- Methodological Answer : Crystal packing effects in X-ray may distort molecular geometry, while NOE relies on solution-state conformations. Validate with rotational spectroscopy or variable-temperature NMR to assess dynamic effects. Redundant synthetic routes (e.g., chiral pool vs. asymmetric catalysis) confirm consistency .

Q. How can researchers reconcile discrepancies in the reported thermodynamic stability of this compound stereoisomers?

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(2R,3R)-2,3-dimethylbutanedioic acid |

InChI |

InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4-/m1/s1 |

InChI Key |

KLZYRCVPDWTZLH-QWWZWVQMSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C)C(=O)O)C(=O)O |

Canonical SMILES |

CC(C(C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.